molecular formula C8H13N3O B13484286 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

Cat. No.: B13484286
M. Wt: 167.21 g/mol
InChI Key: NLDAISGGJLPNJI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-isopropylpyrimidin-4-ol is a pyrimidine derivative of interest in chemical and pharmacological research. Pyrimidine cores are known for their diverse biological activities and are frequently explored as key scaffolds in medicinal chemistry. The specific structure of this compound, featuring an aminomethyl group at the 2-position and an isopropyl group at the 6-position of the pyrimidin-4-ol ring, makes it a potential intermediate for synthesizing more complex molecules or for investigating structure-activity relationships. While specific biological data for this exact compound is limited in the public domain, related pyrimidine compounds are widely studied for their roles in modulating various biological pathways . Researchers may investigate this compound for its potential utility in areas such as muscle biology, given that certain amino-pyrimidines have been researched for their ability to modulate skeletal muscle contractility for conditions like muscle wasting and neuromuscular disorders . Its research value lies in its potential as a building block for drug discovery or as a tool compound for probing biological mechanisms. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(aminomethyl)-4-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-5(2)6-3-8(12)11-7(4-9)10-6/h3,5H,4,9H2,1-2H3,(H,10,11,12)

InChI Key

NLDAISGGJLPNJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)CN

Origin of Product

United States

Synthetic Methodologies for 2 Aminomethyl 6 Isopropylpyrimidin 4 Ol and Analogs

Foundational Synthetic Routes to the Pyrimidine (B1678525) Ring System

The construction of the pyrimidine ring is a well-established field, with numerous methods developed since the first laboratory synthesis of a pyrimidine derivative by Grimaux in 1879. wikipedia.org These methods can be broadly categorized into ring-closure reactions, which form the heterocyclic ring from acyclic precursors, and multicomponent reactions, which offer efficiency by combining three or more reactants in a single step.

The most prevalent and versatile method for pyrimidine synthesis involves the condensation and subsequent cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. wikipedia.orgbu.edu.eg This strategy, often referred to as the Principal Synthesis, allows for significant variation in the substitution pattern of the final pyrimidine ring based on the choice of starting materials.

The C-C-C component is typically a 1,3-dicarbonyl compound or a functional equivalent, such as a β-ketoester or malonic ester. The N-C-N component can be urea (B33335), thiourea (B124793), guanidine, or an amidine, which determines the substituent at the 2-position of the resulting pyrimidine. wikipedia.orgbu.edu.eg

A classic example is the Pinner synthesis, first reported in 1884, which involves the condensation of a β-dicarbonyl compound with an amidine to yield a 2-substituted pyrimidine. wikipedia.orgmdpi.com Variations of this reaction are widely used; for instance, reacting a β-ketoester with urea or thiourea produces pyrimidinones (B12756618) or thiopyrimidines, respectively. wikipedia.orgresearchgate.net Another significant approach involves the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride, to afford the pyrimidine product in a single annulation step. nih.gov

Table 1: Overview of Foundational Ring-Closure Reactions for Pyrimidine Synthesis
Reaction Name/TypeC-C-C FragmentN-C-N FragmentResulting 2-SubstituentReference
Principal Synthesis (Pinner)β-Dicarbonyl Compound (e.g., Acetylacetone)AmidineAlkyl/Aryl group from amidine wikipedia.org
Principal Synthesisβ-Ketoester (e.g., Ethyl Acetoacetate)Urea2-Hydroxypyrimidine (Pyrimidinone) wikipedia.org
Principal Synthesisβ-Ketoester (e.g., Ethyl Acetoacetate)Guanidine2-Aminopyrimidine (B69317) wikipedia.org
Principal SynthesisDiethyl MalonateUreaBarbituric Acid (2,4,6-Pyrimidinetrione) wikipedia.org
Amide-Nitrile CondensationN-Vinyl/Aryl AmideNitrileGroup from nitrile nih.gov

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single operation. acs.orgbohrium.com Several MCRs have been developed for the synthesis of pyrimidines.

The most famous is the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to produce dihydropyrimidines. researchgate.net These products can then be oxidized to form the aromatic pyrimidine ring.

More contemporary MCRs utilize transition metal catalysts to achieve high regioselectivity and yield. For example, an iridium-catalyzed multicomponent synthesis has been reported that assembles pyrimidines from amidines and up to three different alcohol molecules. acs.orgnih.govorganic-chemistry.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. bohrium.comnih.gov Other catalytic systems, such as those using zinc chloride or copper, also facilitate three-component couplings to produce a wide array of substituted pyrimidines from precursors like enamines, orthoformates, and ammonium (B1175870) acetate, or from ketones and nitriles. mdpi.comorganic-chemistry.org

Table 2: Selected Multicomponent Reactions for Pyrimidine Synthesis
Reaction Name/TypeKey ReactantsCatalyst/ConditionsPrimary Product TypeReference
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaAcid catalystDihydropyrimidines researchgate.net
Iridium-Catalyzed MCRAmidine, Alcohols (up to 3)PN5P-Ir-pincer complexSubstituted Pyrimidines acs.orgnih.govorganic-chemistry.org
Zinc-Catalyzed CouplingEnamines, Triethyl Orthoformate, Ammonium AcetateZnCl₂4,5-Disubstituted Pyrimidines organic-chemistry.org
Copper-Catalyzed Annulationα,β-Unsaturated Ketoximes, Activated NitrilesCopper catalyst2,4,6-Trisubstituted Pyrimidines organic-chemistry.org

Functional Group Interconversions and Derivatization Studies of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

The strategic modification of this compound is crucial for the development of new chemical entities. The interplay of the electronic and steric properties of the aminomethyl, isopropyl, and hydroxyl substituents governs the reactivity of the pyrimidine core and its appendages.

Modifications at the Amino Group

The primary amino group of the aminomethyl substituent is a key site for derivatization, allowing for the introduction of a wide array of functionalities through well-established nitrogen chemistry.

Acylation: The amino group can be readily acylated to form amides. This is typically achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen halide byproduct. The choice of the acylating agent allows for the introduction of various alkyl and aryl groups. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative, while benzoyl chloride would introduce a benzoyl group. These reactions are generally high-yielding and proceed under mild conditions.

Alkylation: N-alkylation of the amino group introduces alkyl substituents, leading to secondary or tertiary amines. This can be accomplished through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) or through direct alkylation with alkyl halides. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Sulfonylation: The amino group can be converted to a sulfonamide by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This transformation is useful for introducing sulfonyl moieties, which can significantly alter the physicochemical properties of the molecule.

ModificationReagent ExampleFunctional Group Formed
AcylationAcetyl ChlorideAmide
AlkylationMethyl IodideSecondary/Tertiary Amine
Sulfonylationp-Toluenesulfonyl ChlorideSulfonamide

Transformations of the Hydroxyl Group

The hydroxyl group at the 4-position of the pyrimidine ring, existing in tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form, is another key site for functionalization.

O-Alkylation: The hydroxyl group can be alkylated to form ethers. This is typically carried out by treating the pyrimidinol with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group and enhance its nucleophilicity. The resulting O-alkylated derivatives are important intermediates for further transformations. For example, O-substituted 2-amino-4-methylpyrimidin-4-ols have been synthesized from the corresponding sodium salts. researchgate.net

O-Acylation and O-Sulfonylation: The hydroxyl group can undergo acylation and sulfonylation to form esters and sulfonate esters, respectively. Studies on 2-amino-4-hydroxypyrimidines have shown that they undergo O-acylation with aroyl halides and O-sulfonylation with arylsulfonyl halides. rsc.org For instance, 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (B94788) and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242) have been synthesized by reacting 2,6-diaminopyrimidin-4-ol with the corresponding sulfonyl chlorides in the presence of potassium carbonate. nih.gov These sulfonate esters are excellent leaving groups and can be used for subsequent nucleophilic substitution reactions.

Chlorination: The hydroxyl group can be converted to a chloro group, a versatile intermediate for nucleophilic substitution reactions. This transformation is often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloropyrimidine (B154816) can then be reacted with various nucleophiles, such as amines, to introduce a wide range of substituents at this position. For example, 4-N-triazolyl derivatives of 2-amino-substituted pyrimidin-4-ols have been obtained from the corresponding 4-chloro derivatives. researchgate.net

TransformationReagent ExampleProduct Type
O-AlkylationMethyl Iodide / K₂CO₃Ether
O-SulfonylationNaphthalene-2-sulfonyl chloride / K₂CO₃Sulfonate Ester
ChlorinationPhosphorus Oxychloride (POCl₃)4-Chloropyrimidine

Substitutions on the Pyrimidine Ring System

The pyrimidine ring itself can undergo substitution reactions, although the presence of multiple substituents on the ring influences the position and feasibility of these reactions. The electron-donating nature of the hydroxyl and aminoalkyl groups, and the alkyl group, generally activates the ring towards electrophilic substitution.

Halogenation: Direct halogenation of the pyrimidine ring can be achieved using various halogenating agents. For instance, 2-aminopyrimidines can be halogenated at the 5-position. google.com The reaction conditions, such as the choice of solvent and halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide), can be optimized to achieve regioselective halogenation.

Nitration: Electrophilic nitration of the pyrimidine ring can introduce a nitro group, which can then be further transformed into other functional groups. The nitration of 2-substituted 4,6-dihydroxypyrimidines has been shown to yield the corresponding 5,5-dinitro derivatives. researchgate.net When the substituent at the 2-position is an alkyl group, nitration can also occur at the α-carbon of the side chain. researchgate.net The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net

It is important to note that the regioselectivity of these electrophilic substitution reactions is highly dependent on the directing effects of the existing substituents on the pyrimidine ring. The interplay of these effects determines the position of the incoming electrophile.

SubstitutionReagent ExamplePosition of Substitution
HalogenationN-Bromosuccinimide (NBS)Typically C5-position
NitrationHNO₃ / H₂SO₄Typically C5-position

Advanced Structural Characterization and Spectroscopic Analysis of 2 Aminomethyl 6 Isopropylpyrimidin 4 Ol

Comprehensive Spectroscopic Techniques for Structural Elucidation

The definitive structure of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol would be established through a combination of spectroscopic methods, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The aminomethyl (CH₂NH₂) group would likely show a singlet for the CH₂ protons, with the NH₂ protons appearing as a broad singlet. A signal for the pyrimidine (B1678525) ring proton and another for the hydroxyl (or NH in the keto tautomer) group would also be expected. Chemical shifts (δ) and coupling constants (J) would provide information on the electronic environment and connectivity of the protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms. Signals would be anticipated for the isopropyl carbons, the aminomethyl carbon, and the distinct carbons of the pyrimidine ring, including the carbonyl/enol carbon.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign proton and carbon signals by showing correlations between coupled protons and direct carbon-proton attachments, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity across multiple bonds.

A hypothetical data table for ¹H NMR is presented below for illustrative purposes.

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH (isopropyl)3.0 - 3.2septet~7.01H
CH₃ (isopropyl)1.2 - 1.4doublet~7.06H
CH (pyrimidine)5.8 - 6.0singlet-1H
CH₂ (aminomethyl)3.5 - 3.7singlet-2H
NH₂ (aminomethyl)1.5 - 2.5broad singlet-2H
OH/NH (ring)10.0 - 12.0broad singlet-1H

Vibrational Spectroscopy (Infrared, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing key information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A broad peak in the 3200-3600 cm⁻¹ region would indicate O-H or N-H stretching vibrations. C-H stretching from the isopropyl and aminomethyl groups would appear around 2850-3000 cm⁻¹. A strong absorption band around 1650-1700 cm⁻¹ would be indicative of a C=O stretch, suggesting the presence of the keto tautomer. C=N and C=C stretching vibrations from the pyrimidine ring would be expected in the 1500-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric vibrations of the pyrimidine ring would likely be strong in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve characteristic losses, such as the loss of the isopropyl group or cleavage adjacent to the amino group (α-cleavage).

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique would unambiguously determine bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. It would also clarify the predominant tautomeric form (keto vs. enol) in the solid state and reveal intermolecular interactions, such as hydrogen bonding patterns. For pyrimidin-4-ol systems, the keto form is often favored in the solid state.

A hypothetical crystallographic data table is shown below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4

Tautomeric Equilibrium Investigations of this compound

Pyrimidin-4-ol compounds can exist in equilibrium between their keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) tautomeric forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.

Experimental Determination of Tautomeric Forms

The tautomeric equilibrium can be investigated using several experimental techniques. NMR spectroscopy is particularly powerful; for instance, the chemical shift of the pyrimidine ring protons and carbons would differ significantly between the keto and enol forms. UV-Vis spectroscopy could also be employed, as the two tautomers would likely have different absorption maxima. By performing these analyses in various solvents, the influence of the environment on the tautomeric preference could be determined. Infrared spectroscopy can also distinguish between the tautomers by the presence of a C=O stretching band for the keto form versus a distinct O-H band for the enol form.

Spectroscopic Signatures of Tautomeric Species

The constitutional isomers of this compound, which exist in a dynamic equilibrium, are known as tautomers. The principal forms for this compound are the hydroxy-pyrimidine (enol-like) form and the pyrimidone (keto-like) forms, which can be further subdivided based on the position of a proton on the pyrimidine ring nitrogens. The characterization of these distinct tautomeric species is reliant on spectroscopic techniques that can probe the subtle differences in their electronic and structural arrangements. The following sections detail the characteristic spectroscopic signatures for these tautomers based on computational studies and analysis of structurally related pyrimidine derivatives.

It is important to note that the specific experimental data for this compound is not extensively available in public literature. Therefore, the presented spectroscopic data are representative values derived from computational models and experimental data for analogous compounds, such as 2-amino-4-pyrimidinol and other substituted pyrimidin-4-ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the tautomeric forms of pyrimidine derivatives. The chemical shifts are highly sensitive to the electronic environment of the nuclei, which is significantly different between the enol and keto forms.

¹H NMR Spectroscopy: The proton chemical shifts can distinguish between the tautomers. In the hydroxy-pyrimidine form, a characteristic signal for the hydroxyl proton (O-H) is expected, though its observation can be complicated by proton exchange with the solvent. The aminomethyl and isopropyl group protons will also exhibit shifts that are subtly influenced by the aromaticity of the pyrimidine ring. In the pyrimidone forms, the disappearance of the hydroxyl proton signal and the appearance of an N-H proton signal are key indicators.

ProtonExpected Chemical Shift (δ, ppm) - Hydroxy-pyrimidine TautomerExpected Chemical Shift (δ, ppm) - Pyrimidone Tautomer
-CH (isopropyl)3.0 - 3.32.9 - 3.2
-CH₃ (isopropyl)1.2 - 1.41.1 - 1.3
-CH₂ (aminomethyl)3.8 - 4.13.7 - 4.0
-NH₂ (aminomethyl)~2.0 (broad)~1.9 (broad)
Ring CH6.0 - 6.35.8 - 6.1
O-H9.0 - 11.0 (broad)-
N-H-10.0 - 12.0 (broad)

¹³C NMR Spectroscopy: The carbon chemical shifts, particularly of the pyrimidine ring carbons, provide definitive evidence for the predominant tautomeric form. The carbon atom at position 4 will exhibit a significant downfield shift in the pyrimidone tautomer (C=O) compared to the hydroxy-pyrimidine tautomer (C-OH).

CarbonExpected Chemical Shift (δ, ppm) - Hydroxy-pyrimidine TautomerExpected Chemical Shift (δ, ppm) - Pyrimidone Tautomer
C2~160~158
C4~165~175
C5~105~100
C6~170~168
-CH (isopropyl)~35~34
-CH₃ (isopropyl)~22~21
-CH₂ (aminomethyl)~45~44

Infrared (IR) Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present in the different tautomers. The most significant differences are observed in the region of carbonyl and hydroxyl stretching frequencies.

The hydroxy-pyrimidine tautomer is characterized by a broad O-H stretching band, while the pyrimidone tautomer displays a sharp and intense C=O stretching absorption. The N-H stretching vibrations in the pyrimidone form are also a key diagnostic feature. Computational studies on the related 2-amino-4-pyrimidinol provide theoretical vibrational frequencies that support these assignments. nih.gov

Vibrational ModeExpected Frequency (cm⁻¹) - Hydroxy-pyrimidine TautomerExpected Frequency (cm⁻¹) - Pyrimidone Tautomer
O-H stretch3200 - 3500 (broad)-
N-H stretch (ring)-3100 - 3300
N-H stretch (amino)3300 - 34003300 - 3400
C-H stretch (aliphatic)2850 - 30002850 - 3000
C=O stretch-1650 - 1700
C=N and C=C stretches1550 - 16501550 - 1650
C-O stretch1200 - 1300-

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the tautomers of this compound result in distinct UV-Vis absorption spectra. The hydroxy-pyrimidine form, with its aromatic character, typically exhibits absorption at a longer wavelength (a bathochromic or red shift) compared to the less conjugated pyrimidone form. The solvent environment can significantly influence the position of the absorption maxima due to differential stabilization of the ground and excited states of the tautomers.

TautomerExpected λ_max (nm)Electronic Transition
Hydroxy-pyrimidine280 - 310π → π
Pyrimidone260 - 280π → π and n → π*

The spectroscopic signatures detailed above provide a framework for the identification and characterization of the tautomeric species of this compound. The interplay of these techniques, coupled with computational modeling, is essential for a comprehensive understanding of the tautomeric equilibria of this and related pyrimidine compounds.

Theoretical and Computational Chemistry Studies of 2 Aminomethyl 6 Isopropylpyrimidin 4 Ol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations of it) for a given molecular structure.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol, DFT calculations would typically be used to:

Optimize the molecular geometry: To find the most stable three-dimensional arrangement of atoms.

Calculate electronic energies: To determine the total energy of the molecule, which is crucial for stability and reactivity predictions.

A hypothetical data table for DFT-calculated properties might look like this:

PropertyCalculated Value (Hypothetical)
Total Energy (Hartree)-XXX.XXXXXX
Dipole Moment (Debye)X.XX
Chemical Hardness (eV)X.XX
Electronegativity (eV)X.XX
Electrophilicity Index (eV)X.XX

Molecular Orbital Analysis and Charge Distribution

This analysis focuses on the distribution of electrons within the molecule:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Mulliken and Natural Population Analysis (NPA): These methods would be used to calculate the partial charges on each atom, providing insight into the charge distribution and polar nature of different bonds.

Conformational Analysis and Energy Landscapes

The substituents on the pyrimidin-4-ol ring (aminomethyl and isopropyl groups) can rotate around single bonds, leading to different spatial arrangements called conformers. Conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating specific bonds and calculating the energy at each step to identify stable conformers (energy minima) and transition states (energy maxima) between them.

Boltzmann Distribution: Calculating the relative populations of the identified stable conformers at a given temperature to determine which conformations are most likely to be present.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data:

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These predicted spectra can be compared with experimental data to confirm the structure and assign specific vibrational modes to different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical shifts are often correlated with experimental data to aid in the structural elucidation of the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible range. This helps in understanding the electronic properties and potential color of the compound.

A hypothetical table of predicted vs. experimental spectroscopic data:

Spectroscopic DataPredicted Value (Hypothetical)Experimental Value (Hypothetical)
Key IR Peak (C=O)~1680 cm⁻¹~1675 cm⁻¹
¹H NMR (OH proton)~11.5 ppm~11.3 ppm
¹³C NMR (C4)~165 ppm~163 ppm
λmax (UV-Vis)~280 nm~285 nm

Computational Studies of Tautomerism and Energetics

Pyrimidin-4-ol derivatives can exist in different tautomeric forms, primarily the -ol (hydroxy) and -one (keto) forms. Computational studies are crucial for understanding this equilibrium:

Relative Stabilities: The energies of the different tautomers (e.g., this compound and 2-(aminomethyl)-6-isopropylpyrimidin-4(3H)-one) would be calculated to determine which form is more stable.

Solvent Effects: The calculations can be performed in the gas phase and in different solvents using models like the Polarizable Continuum Model (PCM) to see how the environment affects the tautomeric equilibrium.

Transition State Analysis: The energy barrier for the interconversion between tautomers can be calculated by locating the transition state structure.

Molecular Modeling for Ligand-Target Interactions (without clinical implications)

Molecular modeling techniques, particularly molecular docking, could be used to investigate how this compound might interact with the active site of a protein. This type of study would involve:

Docking Simulations: Placing the molecule into the binding site of a target protein in various orientations and conformations to predict the most favorable binding mode.

Interaction Analysis: Identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

Binding Affinity Estimation: Calculating a docking score or estimating the binding free energy to provide a qualitative measure of the binding affinity.

These studies provide a theoretical framework for understanding the potential interactions of the molecule in a biological context, purely from a chemical and structural standpoint.

Investigation of Biological Activities and Mechanistic Insights in Vitro and Non Human Models

General Biological Relevance of Pyrimidine (B1678525) Derivatives in Chemical Biology

The pyrimidine framework is one of the most significant pharmacophores in medicinal science. ignited.in Its derivatives are known to exhibit a remarkable range of biological activities, making them privileged structures in the development of new therapeutic agents. juniperpublishers.comnih.gov The biological importance of pyrimidines stems from their natural occurrence in the building blocks of DNA and RNA, which allows them to interact with various biopolymers, enzymes, and genetic materials within cells. nih.govnih.gov

Beyond their role in nucleic acids, pyrimidine derivatives are found in many natural products, such as Vitamin B1 (thiamine), and in numerous synthetic drugs with diverse clinical applications. nih.gov The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, leading to compounds with tailored biological functions. sjomr.org.in Researchers have explored these derivatives for a wide range of therapeutic applications, demonstrating their potential as antitumor, antihypertensive, anti-inflammatory, analgesic, anticonvulsant, and antihistaminic agents. nih.govnih.gov The capacity of the pyrimidine scaffold to be functionalized at various positions enables the fine-tuning of its pharmacological profile, making it a continued subject of interest in the design of novel bioactive molecules. sjomr.org.inresearchgate.net

Enzymatic Inhibition Studies (e.g., Dihydrofolate Reductase, Janus Kinase 2)

Many pyrimidine derivatives exert their biological effects by selectively inhibiting key enzymes involved in critical cellular pathways.

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate into tetrahydrofolate. nih.govpatsnap.com Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division. patsnap.com Pyrimidine derivatives, particularly those with a 2,4-diamino substitution, are a major class of DHFR inhibitors. nih.govresearchgate.net By binding to the active site of DHFR, these compounds block the production of tetrahydrofolate, leading to the disruption of DNA synthesis and cell proliferation. patsnap.comnih.gov This mechanism is particularly effective against rapidly dividing cells, making DHFR inhibitors potent anticancer and antimicrobial agents. nih.govpatsnap.com The development of pyrimidine-based DHFR inhibitors continues to be an active area of research to combat drug-resistant bacteria and fungal infections. nih.gov

Janus Kinase 2 (JAK2) Inhibition: The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) that are critical for cytokine signaling pathways involved in immunity and inflammation. acs.orgresearchgate.net Selective inhibition of JAK2 is a therapeutic strategy for treating myeloproliferative disorders. nih.gov Several pyrimidine-based compounds have been developed as potent JAK2 inhibitors. nih.gov These inhibitors typically function by binding to the ATP-binding site of the JAK2 enzyme, preventing the transfer of phosphate (B84403) to its substrates and thereby blocking downstream signaling. nih.gov For example, Momelotinib, a phenylaminopyrimidine derivative, was developed through structural optimization to bind effectively to the ATP-binding site of JAK2. nih.gov Structure-based drug design has led to the development of highly selective pyrimidine-4,6-diamine derivatives that show excellent JAK3 inhibitory activity, highlighting the tunability of the pyrimidine scaffold for specific kinase targets. researchgate.net

Receptor Binding Assays and Target Specificity (non-human cell lines, in vitro)

Receptor binding assays are fundamental in vitro tools used to determine the affinity and selectivity of compounds for specific biological targets. For pyrimidine derivatives, these assays have been crucial in identifying their molecular targets and understanding their structure-activity relationships.

Radioligand binding assays, for instance, have been employed to evaluate the affinity of newly synthesized diaryl amidopyrimidine series at the four human adenosine (B11128) receptors (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov These studies revealed that some pyrimidine derivatives exhibit remarkable affinity, with dissociation constants (Ki) below 10 nM for the A₃ receptor, while showing no significant activity at the other receptor subtypes. nih.gov This demonstrates the potential for developing highly selective receptor antagonists based on the pyrimidine scaffold. Computational methods, such as 3D-QSAR modeling and homology models of receptors, are often integrated with experimental data to elucidate the structural features that govern the observed affinity and selectivity. nih.gov Such studies have validated the predictive power of these models in designing new derivatives with improved binding profiles. nih.gov The specificity of pyrimidine derivatives is also exemplified by the tyrosine kinase inhibitor Imatinib, a 2-phenyl amino pyrimidine derivative that specifically targets the TK domain in abl, c-kit, and PDGF-R, underscoring the scaffold's capacity for high target specificity. wikipedia.org

Antimicrobial Activity Investigations (In Vitro)

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, with pyrimidine-containing compounds emerging as a major area of discovery. nih.gov Their diverse mechanisms of action and structural similarity to endogenous substances make them promising candidates for antimicrobial drug development. nih.gov

Antibacterial Efficacy and Spectrum

Numerous studies have demonstrated the potent antibacterial activity of pyrimidine derivatives against a wide range of pathogens. nih.gov These compounds have been tested in vitro against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.netias.ac.in The efficacy is often evaluated using metrics like the minimum inhibitory concentration (MIC) or the zone of inhibition in disk diffusion assays. researchgate.netpharmascholars.com Certain synthesized pyrimidine derivatives have shown antibacterial potency comparable or even superior to standard antibiotics like ciprofloxacin (B1669076) and ampicillin. researchgate.netias.ac.in For example, some acetyl-substituted pyrimidinone compounds showed a broad spectrum of activity with MIC values of 6.25 μg/mL against E. coli, P. aeruginosa, and K. pneumonia, which was comparable to the standard drug Streptomycin. mdpi.com

Table 1: Examples of In Vitro Antibacterial Activity of Pyrimidine Derivatives
Compound TypeBacterial StrainActivity MetricResultReference
Thiophenyl-pyrimidine derivativeMRSA (Methicillin-resistant S. aureus)MIC2 mg/mL thepharmajournal.com
Thiophenyl-pyrimidine derivativeVREs (Vancomycin-resistant Enterococci)MIC2 mg/mL thepharmajournal.com
Triazole substituted pyrimidinePseudomonas aeruginosa (Gram -ve)Zone of InhibitionHigh inhibition compared to thiadiazole derivatives ias.ac.in
Triazole substituted pyrimidineStaphylococcus aureus (Gram +ve)Zone of InhibitionPromising activity compared to ciprofloxacin ias.ac.in
Pyrido[2,3-d]pyrimidine derivative (7a)E. coliMIC4 µmol/L mdpi.com
Pyrido[2,3-d]pyrimidine derivative (7d)S. aureusMIC4 µmol/L mdpi.com

Antifungal Efficacy and Spectrum

Pyrimidine derivatives have also established a significant role as antifungal agents, particularly in agriculture as fungicides. nih.govfrontiersin.org Several commercial pyrimidine fungicides, including pyrimethanil (B132214) and diflumetorim, are widely used to control plant fungal diseases. nih.govnih.gov In vitro studies have evaluated novel pyrimidine derivatives against a broad spectrum of fungi, including human pathogens like Candida albicans and Aspergillus fumigatus, as well as numerous phytopathogenic fungi. nih.govnih.govnih.govasm.org The antifungal activity is typically assessed using a poisoned food technique or broth microdilution to determine inhibition rates or EC₅₀ values. nih.gov Research has shown that some newly synthesized pyrimidine derivatives containing an amide moiety exhibit excellent antifungal activity, with EC₅₀ values significantly better than those of commercial fungicides like Pyrimethanil. frontiersin.orgnih.gov

Table 2: Examples of In Vitro Antifungal Activity of Pyrimidine Derivatives
Compound TypeFungal StrainActivity MetricResultReference
Pyrimidine-amide derivative (5o)Phomopsis sp.EC₅₀10.5 µg/mL (vs. 32.1 µg/mL for Pyrimethanil) nih.gov
Pyrido[2,3-d:6,5 d`] dipyrimidine (3c)Candida albicansDisk-diffusionActive nih.gov
Pyrazolo[1,5-a]pyrimidine (B1248293) derivative (2a)Aspergillus fumigatesZone of InhibitionSignificant activity nih.gov
Pyrazolo[1,5-a]pyrimidine derivative (2a)Candida albicansZone of InhibitionSignificant activity nih.gov
Synthesized pyrimidine derivative (3b)Thanatephorus cucumeris (TC)Inhibition Rate at 50 µg/mL76.5%[7, 21]

Mechanistic Studies of Antimicrobial Action (e.g., membrane integrity, enzyme pathways)

Understanding the mechanism of action is vital for the development of effective antimicrobial drugs. Pyrimidine derivatives employ diverse strategies to inhibit microbial growth. A primary mechanism, as discussed earlier, is the inhibition of essential enzyme pathways, such as the folate synthesis pathway through DHFR inhibition, which halts DNA synthesis and repair. ias.ac.in

Other novel mechanisms have also been identified. For instance, certain thiophenyl-pyrimidine derivatives have been shown to exert their bactericidal effects by inhibiting the bacterial cell division protein FtsZ. sjomr.org.in This inhibition disrupts FtsZ polymerization and its GTPase activity, which are essential for forming the Z-ring during bacterial cell division. sjomr.org.in In the realm of antifungals, a novel pyrimidine-based scaffold was found to target the endoplasmic reticulum (ER). researchgate.net This compound perturbs ER function and homeostasis, induces the unfolded protein response, and inhibits the secretion of essential enzymes, ultimately leading to fungal cell death. researchgate.net The inherent ability of the pyrimidine structure to interact with biological macromolecules allows for these varied and potent mechanisms of antimicrobial action. acs.org

Structure-Activity Relationships (SAR) of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol Analogs

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding the molecular features that govern their biological activities. By systematically modifying the core pyrimidine scaffold and its substituents, researchers can identify key structural motifs responsible for target interaction and efficacy. This knowledge is instrumental in the rational design of novel, more potent, and selective therapeutic agents.

Elucidation of Key Structural Features for Activity

The biological activity of this compound analogs is dictated by the interplay of several key structural features. The pyrimidin-4-ol core serves as a fundamental scaffold for orienting the crucial substituents in three-dimensional space. The aminomethyl group at the C2 position, the isopropyl group at the C6 position, and the hydroxyl group at the C4 position all play significant roles in the molecule's interaction with biological targets.

Studies on analogous heterocyclic systems, such as aminomethyl-pyridines, have demonstrated that the relative positioning of the aminomethyl group and other substituents is critical for inhibitory activity. For instance, in a series of aminomethyl-pyridine derivatives, the substitution pattern was found to be a key determinant of their potency as Dipeptidyl Peptidase-4 (DPP-4) inhibitors nih.gov. This highlights the importance of the specific arrangement of functional groups on the heterocyclic ring for effective target engagement.

The aminomethyl side chain is a particularly important feature, as the primary amine can act as a key interaction point with biological targets, for example, by forming hydrogen bonds or salt bridges. Modifications to this group, such as N-alkylation or incorporation into a cyclic system, can significantly alter the biological activity by changing its basicity, steric profile, and hydrogen-bonding capacity.

The isopropyl group at the C6 position is expected to contribute to the molecule's lipophilicity and may engage in hydrophobic interactions within the binding pocket of a target protein. The size and shape of this substituent are likely to be important for optimal fitting and affinity.

Impact of Substituent Variations on Biological Profiles

Systematic variation of the substituents on the this compound scaffold can provide deep insights into the SAR and lead to the optimization of biological activity.

Modifications at the C2-Aminomethyl Group:

Alterations to the aminomethyl group at the C2 position can have a profound impact on activity. In analogous series of inhibitors, substitution on the primary amine of the aminomethyl group has been shown to significantly improve potency. For example, replacing a primary amide with a methyl group on a related pyridine (B92270) scaffold led to a notable enhancement in inhibitory activity nih.gov. Furthermore, the introduction of a cyano group can also increase potency, potentially through interactions with key residues in the active site of the target enzyme nih.gov.

Modifications at the C6-Position:

The substituent at the C6 position of the pyrimidine ring plays a crucial role in modulating the biological activity, likely through steric and electronic effects that influence binding to the target. In various series of 2-aminopyrimidine (B69317) derivatives, modifications at the C6 position have been extensively explored to optimize potency and selectivity. For instance, replacing a tert-butyl group with aromatic and secondary amine moieties at the C6 position of 2-aminopyrimidine-based histamine (B1213489) H4 receptor ligands led to significant improvements in activity rsc.org.

The following interactive table illustrates the impact of substituent variations on the biological activity of a series of analogous aminomethyl-pyridine DPP-4 inhibitors, which can provide valuable insights for the design of this compound analogs.

CompoundR1 (Aryl Group)R2 (Amide Substituent)DPP-4 IC50 (nM) nih.gov
Analog 12,4-dichlorophenylH50
Analog 22,4-dichlorophenylMethyl20
Analog 32,4-dichlorophenylCyanomethyl10
Analog 44-chlorophenylH100
Analog 54-methoxyphenylH>1000

Modifications at Other Positions:

While the primary focus is often on the C2 and C6 positions, substitutions at other positions of the pyrimidine ring can also influence the biological profile. For example, the introduction of small alkyl groups or halogens at the C5 position can alter the electronic properties of the ring and provide additional points of interaction with the target.

Design Principles for Novel Bioactive Pyrimidine Scaffolds

The insights gained from SAR studies on this compound and related heterocyclic systems provide a foundation for the design of novel bioactive pyrimidine scaffolds. Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The pyrimidin-4-ol core can be replaced with other heterocyclic systems to explore new chemical space and potentially improve properties such as potency, selectivity, and pharmacokinetics. Bioisosteric replacement of key functional groups can also be employed to fine-tune interactions with the target.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to guide the design of new analogs. This approach allows for the visualization of ligand-protein interactions and the rational design of modifications that are predicted to enhance binding affinity.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. The this compound scaffold can be considered a starting point for fragment-based approaches.

Introduction of Fused Ring Systems: The construction of fused heterocyclic systems based on the pyrimidine ring can create more rigid and structurally complex molecules with potentially enhanced biological activities. This strategy can lead to improved target selectivity and novel intellectual property. For example, the synthesis of fused pyrazolopyrimidine derivatives has been explored for the development of DPP-4 inhibitors nih.gov.

By applying these design principles, it is possible to systematically explore the chemical space around the this compound scaffold and develop novel compounds with optimized biological profiles for a range of therapeutic applications.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chemical Building Blocks in Synthetic Organic Chemistry

Pyrimidines are fundamental heterocyclic compounds extensively used as building blocks in organic synthesis. The functional groups appended to the pyrimidine (B1678525) ring of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol—a primary amine, a hydroxyl group (which can exist in tautomeric equilibrium with a ketone), and an isopropyl group—offer multiple reactive sites for a diverse range of chemical transformations.

The amino group can undergo reactions such as N-acylation, N-alkylation, and Schiff base formation, allowing for the introduction of a wide array of substituents. The hydroxyl group can be O-alkylated, O-acylated, or converted to a leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions. This multi-functionality makes compounds like this compound valuable starting materials for the synthesis of more elaborate molecules.

Table 1: Potential Reactions of Functional Groups

Functional GroupPotential ReactionsResulting Structures
AminomethylN-Acylation, N-Alkylation, Reductive AminationAmides, Secondary/Tertiary Amines
Hydroxyl/KetoO-Alkylation, O-Acylation, HalogenationEthers, Esters, Halopyrimidines
Pyrimidine RingElectrophilic/Nucleophilic Aromatic SubstitutionFurther functionalized pyrimidines

Utility as Intermediates in the Synthesis of Complex Molecules

Substituted pyrimidines are crucial intermediates in the synthesis of numerous biologically active compounds, including pharmaceuticals. For instance, pyrimidine derivatives are central to the structure of various drugs, such as antiviral agents, anticancer drugs, and cardiovascular medications. The specific combination of functional groups in this compound makes it a plausible intermediate for the synthesis of targeted therapeutic agents. For example, similar pyrimidine cores have been utilized in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.govrjraap.comresearchgate.net The synthesis of N-functionalized aminoquinolines has also been explored using related nitrogen-containing heterocyclic intermediates. nih.gov

Applications in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. The multiple points of diversity on this compound make it an attractive scaffold for combinatorial library synthesis. By systematically reacting the amino and hydroxyl groups with a variety of reagents, a large library of compounds can be generated. These libraries are invaluable in drug discovery for high-throughput screening to identify new lead compounds with desired biological activities. The liquid-phase parallel synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) libraries has demonstrated the utility of the pyrimidine scaffold in generating large numbers of compounds for biological screening. nih.gov

Exploration in Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyrimidine ring and the exocyclic amino group in this compound can act as Lewis bases, making the compound a potential ligand for coordination with metal ions. The ability of pyrimidine and its derivatives to form stable complexes with a variety of transition metals is well-documented. mdpi.com These coordination complexes can have interesting properties and applications in areas such as catalysis, materials science, and bioinorganic chemistry. The design of ligands is crucial for tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity and function. The study of coordination compounds with aminopyridine and aminopyrimidine derivatives has shown diverse coordination geometries and potential biological applications. mdpi.comnih.gov

Potential in Materials Science

The incorporation of heterocyclic rings like pyrimidine into polymers and other materials can impart specific properties. For instance, the nitrogen atoms can enhance thermal stability and conductivity. While there is no specific literature on the use of this compound in materials science, its functional groups offer possibilities for polymerization or incorporation into larger material frameworks. The amino and hydroxyl groups could serve as points for covalent bonding into a polymer backbone, potentially leading to materials with unique optical, electronic, or thermal properties. Coordination polymers, formed by linking metal centers with organic ligands, represent another avenue where this compound could find application in the development of novel functional materials.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is undergoing a transformation towards more environmentally friendly and efficient processes. Future research on 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol will likely focus on the adoption of green chemistry principles. researchgate.netunibo.itnih.gov This includes the development of one-pot multicomponent reactions that can construct the pyrimidine core in a single step from simple precursors, minimizing waste and energy consumption. researchgate.net The use of recyclable catalysts and greener solvents is also a key area of investigation. researchgate.net

Furthermore, biocatalysis and chemoenzymatic strategies are emerging as powerful tools for the synthesis of complex molecules. nih.gov Enzymes, with their high specificity and mild reaction conditions, could be employed for the asymmetric synthesis of chiral derivatives of this compound, which may exhibit improved pharmacological profiles. One-pot enzymatic hydrolysis and condensation cascade processes are being explored for the synthesis of related heterocyclic compounds, a strategy that could be adapted for this pyrimidine derivative. nih.govgoogle.com

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

MethodologyAdvantagesDisadvantages
Traditional Synthesis Well-established, versatileOften requires harsh conditions, multiple steps, generates significant waste
Multicomponent Reactions High atom economy, operational simplicity, reduced wasteCan be challenging to control selectivity
Biocatalysis High stereo- and regioselectivity, mild reaction conditions, environmentally benignEnzyme stability and availability can be limiting

Integration of Advanced Computational Techniques in Compound Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties. For this compound, advanced computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations will play a crucial role in its future development. nih.govresearchgate.netarabjchem.orgnih.govresearchgate.net

These methods allow researchers to:

Predict Biological Activity: 3D-QSAR models can correlate the structural features of pyrimidine derivatives with their biological activity, guiding the design of more potent analogs. nih.govresearchgate.netarabjchem.orgresearchgate.net

Identify Binding Modes: Molecular docking can predict how this compound and its derivatives interact with biological targets at the atomic level. researchgate.netarabjchem.org This understanding is critical for optimizing binding affinity and selectivity.

Simulate Dynamic Behavior: Molecular dynamics simulations provide insights into the dynamic interactions between the compound and its target protein over time, offering a more realistic representation of the biological environment. nih.govresearchgate.netnih.gov

Pharmacophore Modeling: This technique helps in identifying the essential structural features required for biological activity, which can be used to screen virtual libraries for new lead compounds. nih.gov

The insights gained from these computational studies can significantly accelerate the drug discovery process, reducing the time and cost associated with synthesizing and testing new compounds.

Exploration of Untapped Biological Targets and Pathways

While pyrimidine derivatives are known to target a wide array of biological molecules, there remains a vast landscape of untapped potential. Future research will likely explore the activity of this compound against novel biological targets and pathways implicated in various diseases.

Given the structural similarities to known kinase inhibitors, a significant area of future investigation will be its potential to modulate the activity of various protein kinases. The substitution pattern, including the aminomethyl and isopropyl groups, could confer selectivity for specific kinases involved in cancer or neurodegenerative diseases. acs.org Research into pyrimidine-based compounds has already identified leads for understudied kinases implicated in driving neurodegeneration. acs.org

Furthermore, the potential of pyrimidine analogs in the treatment of Alzheimer's disease is an active area of research. nih.gov Derivatives of this compound could be investigated for their ability to modulate pathways involved in this complex disease. The anti-inflammatory and antioxidant properties of pyrimidine derivatives also suggest that this compound could be explored for its therapeutic potential in a range of inflammatory conditions. nih.gov

Innovations in Chemical Biology and Medicinal Chemistry Probes

The development of chemical probes is essential for understanding complex biological processes and validating new drug targets. The this compound scaffold is well-suited for the design of innovative chemical and medicinal chemistry probes. rsc.orgchemicalprobes.org

Activity-Based Probes (ABPs): By incorporating a reactive "warhead" and a reporter tag, derivatives of this compound could be transformed into ABPs to covalently label and identify specific enzymes in their active state within a complex biological system. rsc.orgfrontiersin.org

Fluorescent Probes: The pyrimidine core can be functionalized with fluorophores to create fluorescent probes for imaging and sensing applications. These probes could be designed to selectively bind to specific biological targets, allowing for their visualization and quantification in living cells. mdpi.comnih.gov

Positron Emission Tomography (PET) Imaging Agents: The development of pyrimidine derivatives as PET imaging agents is a promising area of research. nih.govrsc.orgopenmedscience.comnih.gov By labeling analogs of this compound with positron-emitting isotopes like carbon-11 (B1219553) or fluorine-18, researchers can create radiotracers to visualize and quantify the distribution of specific targets in the brain and other organs, aiding in the diagnosis of diseases and the development of new drugs. nih.govrsc.orgopenmedscience.comnih.gov

Synergistic Applications in Interdisciplinary Fields

The versatility of the pyrimidine scaffold extends beyond medicine, with potential applications in various interdisciplinary fields. The inherent biological activity of compounds like this compound makes them interesting candidates for agrochemical research. Pyrimidine derivatives have been investigated for their potential as herbicides, fungicides, and insecticides.

Moreover, the unique electronic and structural properties of pyrimidines could be harnessed in materials science. The ability of the nitrogen atoms in the pyrimidine ring to coordinate with metal ions could lead to the development of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photoluminescent properties. The exploration of these synergistic applications will require collaboration between chemists, biologists, material scientists, and agricultural scientists, highlighting the broad future potential of this versatile chemical scaffold.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol, and how can conflicting data be resolved?

Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm the amine (-NH2_2), hydroxyl (-OH), and isopropyl groups. For example, the 1H^1H NMR splitting pattern of the isopropyl group (δ ~1.2–1.4 ppm for CH3_3, δ ~2.5–3.0 ppm for CH) can distinguish it from other alkyl substituents .
  • Infrared (IR) Spectroscopy : Identify N-H (3300–3500 cm1^{-1}) and O-H (broad ~3200 cm1^{-1}) stretches. Discrepancies in hydroxyl peak intensity may arise from intermolecular hydrogen bonding; control solvent polarity and concentration to minimize artifacts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C8_8H14_{14}N4_4O, theoretical 182.1168 g/mol). Contradictions in fragmentation patterns should be cross-validated with isotopic labeling or tandem MS/MS .

Q. What synthetic routes are optimal for this compound, and how do reaction conditions influence yield?

Answer :

  • Cyclocondensation : React β-keto esters with guanidine derivatives under basic conditions (e.g., NaOH/EtOH). For example, 6-isopropyl substitution requires steric control; elevated temperatures (80–100°C) improve cyclization but may degrade the aminomethyl group. Monitor pH to avoid over-alkylation .
  • Post-functionalization : Introduce the aminomethyl group via nucleophilic substitution on a pre-formed pyrimidine scaffold. Use Boc-protected amines to prevent side reactions, followed by deprotection with TFA/CH2_2Cl2_2 .
  • Yield Optimization : Catalyst screening (e.g., Pd/C for hydrogenation) and solvent selection (polar aprotic solvents like DMF enhance solubility but may require rigorous drying) are critical. Typical yields range from 45–70% .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess charge distribution. The hydroxyl group at C4 and aminomethyl at C2 create electron-rich regions, favoring electrophilic attacks at C4. Compare Fukui indices to prioritize reactive sites .
  • Solvent Effects : Simulate solvation models (e.g., PCM for water/DMSO) to predict activation energies. Polar solvents stabilize transition states for SN2 mechanisms but may reduce nucleophilicity of the aminomethyl group .
  • Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots) to refine models. Discrepancies >10% suggest overlooked steric effects from the isopropyl group .

Q. What strategies mitigate interference from tautomerism when analyzing this compound in biological assays?

Answer :

  • Tautomer Control : Use deuterated solvents (e.g., D2_2O) in NMR to identify dominant tautomers. The 4-hydroxyl group favors keto-enol equilibrium, which can be locked via methylation (e.g., MeI/K2_2CO3_3) for stable analogs .
  • Chromatographic Separation : Employ reverse-phase HPLC with ion-pairing agents (e.g., 0.1% TFA in acetonitrile/water) to resolve tautomers. Adjust column temperature (25–40°C) to minimize on-column interconversion .
  • Biological Buffer Optimization : Maintain pH 7.4 ± 0.2 to stabilize the neutral form. Add chelating agents (e.g., EDTA) to prevent metal-catalyzed tautomer shifts in cell-based assays .

Q. How does the isopropyl group influence the compound’s binding affinity to enzymatic targets, and what structural analogs validate this?

Answer :

  • Steric Effects : Compare inhibition constants (Ki_i) of this compound with 6-methyl or 6-ethyl analogs. The isopropyl group’s bulk may hinder binding in tight active sites (e.g., dihydrofolate reductase), reducing potency by 3–5-fold .
  • Hydrophobic Interactions : Molecular docking (e.g., AutoDock Vina) shows enhanced van der Waals contacts in hydrophobic pockets. Replace isopropyl with cyclohexyl to test if increased lipophilicity improves IC50_{50} .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies ΔG contributions. Entropy-driven binding (ΔS > 0) suggests desolvation of the isopropyl group is a key driver .

Methodological Considerations

  • Safety : Handle with nitrile gloves and fume hoods due to potential skin/eye irritation (GHS Category 2B). Neutralize waste with 10% acetic acid before disposal .
  • Data Reproducibility : Report solvent purity (e.g., HPLC-grade), reaction atmosphere (N2_2/Ar), and drying protocols (e.g., 3Å molecular sieves) to ensure consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.